4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl
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Overview
Description
4-Methoxy-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl is a complex organic compound characterized by its biphenyl structure with methoxy and prop-2-en-1-yloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with 4-bromobenzyl bromide in the presence of a base to form 4-methoxy-4’-bromobenzyl ether. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield the desired biphenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the prop-2-en-1-yloxy group to a propyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propyl-substituted biphenyl compounds.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4-Methoxy-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl involves the inhibition of the STAT3 pathway. This pathway is crucial in regulating inflammation and cell survival. By inhibiting STAT3, the compound reduces neuroinflammation and protects dopaminergic neurons from degeneration . Additionally, it may interact with other molecular targets such as monoamine oxidase B (MAO-B) and mitogen-activated protein kinases (MAPKs), further contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP): Shares similar structural features and exhibits anti-inflammatory properties by inhibiting the STAT3 pathway.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Another compound with a methoxy and prop-2-yn-1-yloxy substituent, used in early discovery research.
(E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: Similar in structure, used in various chemical applications.
Uniqueness
4-Methoxy-4’-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1’-biphenyl is unique due to its specific combination of substituents and its ability to inhibit the STAT3 pathway effectively. This makes it a valuable compound for research in neuroinflammation and neuroprotection.
Properties
CAS No. |
192565-06-3 |
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Molecular Formula |
C23H22O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-[(4-prop-2-enoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C23H22O3/c1-3-16-25-22-10-4-18(5-11-22)17-26-23-14-8-20(9-15-23)19-6-12-21(24-2)13-7-19/h3-15H,1,16-17H2,2H3 |
InChI Key |
CKEXDHXZEPFASD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
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